N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride
Overview
Description
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride is a useful research compound. Its molecular formula is C42H84ClNO2 and its molecular weight is 670.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Polymerization Processes : This compound exhibits catalytic activity for the ring-opening polymerization of propylene oxide and (d,l)-lactide (Emig et al., 1998). It is also effective as a catalyst in the copolymerization of cyclohexene oxide and carbon dioxide, producing low molecular weight polymers (Devaine-Pressing et al., 2015).
Use in Organic Synthesis : The compound has been used as a catalyst in the reaction of silyl ester enolates with aliphatic and aromatic aldehydes (Gong & Streitwieser, 1989). It is also utilized in the synthesis of N-substituted 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octanes (Grošelj et al., 2004).
Surfactant and Emulsifying Agent : N-(3-octadecylamino-2-hydroxyl) propyl trimethyl ammonium chloride, a related compound, is noted for its excellent emulsifying ability and use as a medium-set asphalt emulsifier (Cheng et al., 2018).
Photopolymerization and Photochemical Applications : This compound is involved in photopolymerization and photochemical reactions. Alterations in its structure can significantly affect its photopolymerization activities (Allen et al., 1993).
Biomedical Applications : It has been explored for biomedical applications such as in the synthesis of cationic surfactant nanoparticles for removing anions from water, which could be applied for chromate removal (Chen et al., 2017). Additionally, it is part of the composition of cationic liposomes for siRNA delivery to the lungs (Hattori et al., 2018).
Properties
IUPAC Name |
2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQMRUWMSZIU-AFLLVNNISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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